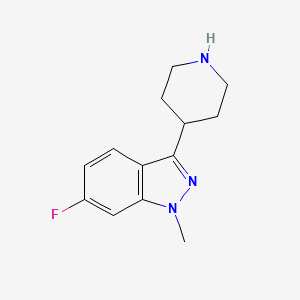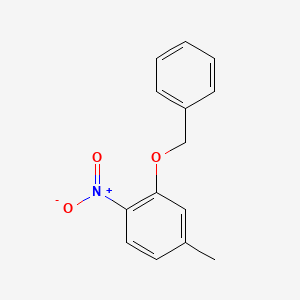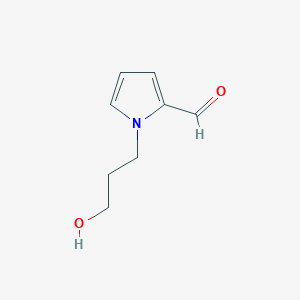
beta-Phenylthioethyl acetate
Vue d'ensemble
Description
Beta-Phenylthioethyl acetate: is an organic compound characterized by the presence of a phenylthio group attached to an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Phenylthioethyl acetate can be synthesized through several methods. One common approach involves the reaction of phenylthiol with ethyl acetate in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Phenylthioethyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Beta-Phenylthioethyl acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing compounds
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which beta-Phenylthioethyl acetate exerts its effects involves the interaction of the phenylthio group with various molecular targets. In enzyme-catalyzed reactions, the phenylthio group can act as a nucleophile, participating in the formation or cleavage of chemical bonds. The acetate moiety may also play a role in stabilizing reaction intermediates, facilitating the overall reaction process.
Comparaison Avec Des Composés Similaires
Phenylthioacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
Phenylthioethanol: Contains a hydroxyl group instead of an acetate group.
Phenylthioethylamine: Features an amine group in place of the acetate group.
Uniqueness: Beta-Phenylthioethyl acetate is unique due to the presence of both the phenylthio and acetate groups, which confer distinct chemical properties. This combination allows for versatile reactivity and makes the compound a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
20965-30-4 |
|---|---|
Formule moléculaire |
C10H14O3S |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
acetic acid;2-phenylsulfanylethanol |
InChI |
InChI=1S/C8H10OS.C2H4O2/c9-6-7-10-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7H2;1H3,(H,3,4) |
Clé InChI |
UIPRSVPAUXTPNM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)SCCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[2-[[24-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid](/img/structure/B8739910.png)



![3-Methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-2-carboxylic acid methyl ester](/img/structure/B8739933.png)



![7-(Trifluoromethyl)benzo[d]thiazole](/img/structure/B8739979.png)
![Formamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)-](/img/structure/B8739992.png)
